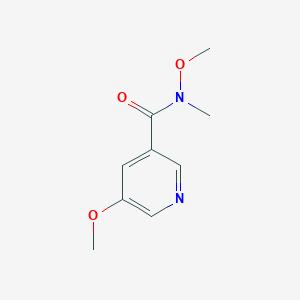

N,5-Dimethoxy-N-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-8(13-2)6-10-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSBOFJJDWHGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CN=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670125 | |

| Record name | N,5-Dimethoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045855-73-9 | |

| Record name | N,5-Dimethoxy-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045855-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,5-Dimethoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,5-Dimethoxy-N-methylnicotinamide

Introduction

N,5-Dimethoxy-N-methylnicotinamide, also known as a Weinreb amide derivative of 5-methoxynicotinic acid, is a versatile intermediate in modern organic synthesis. Its structure incorporates a pyridine core, a common motif in pharmaceuticals and agrochemicals, and the N-methoxy-N-methylamide (Weinreb amide) functionality. The significance of Weinreb amides lies in their ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols. This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, intended for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached via a two-stage process. The first stage focuses on the preparation of the key precursor, 5-methoxynicotinic acid. The second stage involves the conversion of this carboxylic acid into the target Weinreb amide. This guide will detail a primary synthetic route and discuss viable alternatives, providing a rationale for the methodological choices.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Methoxynicotinic Acid

A reliable method for the synthesis of 5-methoxynicotinic acid is the methylation of commercially available 5-hydroxynicotinic acid. The phenolic hydroxyl group on the pyridine ring can be selectively methylated under basic conditions.

Protocol 1: Methylation of 5-Hydroxynicotinic Acid

This protocol involves the protection of the carboxylic acid as an ester, followed by methylation of the hydroxyl group, and subsequent hydrolysis of the ester to yield the desired product.

Step 1a: Esterification of 5-Hydroxynicotinic Acid

The carboxylic acid is first converted to its ethyl ester to prevent unwanted side reactions of the acidic proton during the subsequent methylation step.

-

Reaction: 5-Hydroxynicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, via a Fischer esterification.[1]

-

Procedure:

-

To a suspension of 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol, cautiously add concentrated sulfuric acid (1.0 eq) with stirring.[1]

-

Heat the mixture to reflux for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-hydroxynicotinate.

-

Step 1b: Methylation of Ethyl 5-Hydroxynicotinate

The hydroxyl group of the ethyl ester is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

-

Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent.

-

Procedure:

-

Dissolve ethyl 5-hydroxynicotinate (1.0 eq) in a suitable solvent like acetone or DMF.

-

Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Add dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1.1-1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and evaporate the solvent.

-

Purify the crude product, ethyl 5-methoxynicotinate, by column chromatography on silica gel.

-

Step 1c: Hydrolysis of Ethyl 5-Methoxynicotinate

The final step in this stage is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Procedure:

-

Dissolve the purified ethyl 5-methoxynicotinate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).

-

Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with hydrochloric acid (HCl).

-

The product, 5-methoxynicotinic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 5-Hydroxynicotinic Acid | 139.11 | 1.0 |

| Ethanol | 46.07 | Excess |

| Sulfuric Acid | 98.08 | 1.0 |

| Ethyl 5-hydroxynicotinate | 167.16 | 1.0 |

| Potassium Carbonate | 138.21 | 1.5 - 2.0 |

| Dimethyl Sulfate | 126.13 | 1.1 - 1.2 |

| Sodium Hydroxide | 40.00 | 2.0 - 3.0 |

Table 1: Stoichiometry for the synthesis of 5-methoxynicotinic acid.

Part 2: Synthesis of this compound (Weinreb Amide Formation)

With 5-methoxynicotinic acid in hand, the next stage is the formation of the Weinreb amide. This can be achieved through several reliable methods. Here, we detail two common and effective protocols.

Protocol 2A: Via Acid Chloride Intermediate

This classic two-step approach involves the activation of the carboxylic acid to a more reactive acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Caption: Synthesis of the Weinreb amide via an acid chloride intermediate.

-

Step 2A-1: Formation of 5-Methoxynicotinoyl Chloride

-

Causality: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent reagents for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (SO₂, HCl, CO, CO₂) which drive the reaction to completion.

-

Procedure:

-

In a fume hood, suspend 5-methoxynicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methoxynicotinoyl chloride, which is often used in the next step without further purification.

-

-

-

Step 2A-2: Reaction with N,O-Dimethylhydroxylamine

-

Procedure:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM.

-

Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to neutralize the hydrochloride and the HCl generated during the reaction.

-

Slowly add a solution of the crude 5-methoxynicotinoyl chloride in DCM to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford this compound.

-

-

Protocol 2B: Direct Coupling with a Coupling Agent

This one-pot method avoids the isolation of the often-sensitive acid chloride by using a coupling agent to activate the carboxylic acid in situ. 1,1'-Carbonyldiimidazole (CDI) is a mild and effective choice.

Caption: Direct synthesis of the Weinreb amide using a coupling agent.

-

Causality: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This intermediate then readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine.[2]

-

Procedure:

-

Dissolve 5-methoxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

-

Add CDI (1.1 eq) in one portion at room temperature. Effervescence (CO₂) should be observed.[2]

-

Stir the solution for 1-2 hours at room temperature to ensure complete formation of the acyl-imidazolide.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution, followed by a suitable base like triethylamine (1.1 eq) to liberate the free amine.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with dilute acid and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the residue by column chromatography to yield the final product.

-

| Parameter | Protocol 2A (Acid Chloride) | Protocol 2B (Direct Coupling) |

| Reagents | SOCl₂/ (COCl)₂, Pyridine/TEA, HN(OCH₃)CH₃·HCl | CDI, TEA, HN(OCH₃)CH₃·HCl |

| Temperature | 0 °C to reflux | Room temperature |

| Reaction Time | 3-6 hours | 12-18 hours |

| Advantages | Generally faster, high-yielding | Milder conditions, one-pot procedure, avoids harsh reagents |

| Disadvantages | Requires handling of corrosive and moisture-sensitive reagents | Can be slower, requires anhydrous conditions |

Table 2: Comparison of Weinreb amide formation protocols.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as singlets for the three methoxy and methyl groups (O-CH₃ on the ring, N-OCH₃, and N-CH₃). The chemical shifts for the N-methoxy and N-methyl protons typically appear around 3.6-3.8 ppm and 3.2-3.4 ppm, respectively.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons, and the methyl carbons of the methoxy and methyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.

Safety Considerations

-

Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dimethyl sulfate is a potent alkylating agent and is carcinogenic. It should be handled with extreme caution, avoiding any contact with skin or inhalation.

-

Organometallic reagents (if used in alternative routes) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon).

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the methods detailed in this guide. The choice between the acid chloride route and the direct coupling method for the final step will depend on the available reagents, equipment, and the scale of the synthesis. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are crucial for obtaining a high yield of the pure product. This versatile intermediate can then be utilized in further synthetic transformations, particularly in the construction of complex molecules for pharmaceutical and materials science research.

References

-

Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]

-

De la Rosa, M. A.; Velázquez, S.; Balzarini, J.; De Clercq, E.; Camarasa, M.-J.; Pérez-Pérez, M.-J. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses2020 , 97, 76-93. [Link]

- Singh, J.; Satyam, A.; Sharma, S. A facile one-pot synthesis of Weinreb amides from carboxylic acids with POCl3. World Journal of Pharmaceutical Research2015, 4(8), 1546-1552.

-

Niu, T.; Wang, K.-H.; Huang, D.; Xu, C.; Su, Y.; Hu, Y.; Fu, Y. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis2014 , 46(03), 320-330. [Link]

Sources

An In-depth Technical Guide to the Characterization of N,5-Dimethoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of N,5-Dimethoxy-N-methylnicotinamide, a putative derivative of the well-studied nicotinamide metabolite, N-methylnicotinamide (MNA). Due to the novelty of this compound, this document establishes a foundational understanding by first detailing the known physicochemical properties, synthesis, and biological roles of the parent compound, MNA. Subsequently, it extrapolates the anticipated impact of the 5-methoxy substitutions on these characteristics, offering a predictive profile to guide future research and development. This guide includes hypothesized structural information, detailed theoretical protocols for its synthesis and analysis, and a discussion of its potential pharmacological significance.

Introduction: The Significance of Nicotinamide and its Metabolites

Nicotinamide (a form of vitamin B3) is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for a myriad of redox reactions and also serves as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical in cellular signaling, DNA repair, and gene regulation.[1][2][3] The metabolic fate of nicotinamide is diverse, with N-methylation being a key pathway.[1] This process, catalyzed by nicotinamide N-methyltransferase (NNMT), converts nicotinamide to N-methylnicotinamide (MNA).[1][4]

Historically considered an inactive metabolite for excretion, recent evidence has illuminated MNA's own biological activities, including anti-inflammatory and anti-thrombotic effects.[5][6] The exploration of nicotinamide analogs is a burgeoning field in drug discovery, with modifications to the pyridine ring offering the potential for novel pharmacological profiles. This guide focuses on a hypothetical derivative, this compound, to provide a framework for its synthesis, characterization, and potential biological evaluation.

The Parent Compound: N-Methylnicotinamide (MNA)

Physicochemical Properties

A thorough understanding of MNA provides the basis for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C7H8N2O | [7] |

| Molecular Weight | 136.15 g/mol | [7] |

| Melting Point | 102-105 °C | [8] |

| LogP | 0.00 | [8] |

| Water Solubility | 18.6 g/L | [8] |

| pKa (Strongest Basic) | 3.62 | [8] |

Synthesis of N-Methylnicotinamide

The primary route to MNA in biological systems is the enzymatic methylation of nicotinamide by NNMT, utilizing S-adenosyl methionine (SAM) as a methyl donor.[1][4]

Chemical synthesis can be achieved through various methods, a common approach being the direct methylation of nicotinamide.

Protocol 1: Synthesis of N-Methylnicotinamide from Nicotinamide

Objective: To synthesize N-methylnicotinamide via methylation of nicotinamide.

Materials:

-

Nicotinamide

-

Methyl iodide

-

Sodium hydroxide

-

Anhydrous methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve nicotinamide in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the nicotinamide is deprotonated.

-

Methylation: Slowly add a slight excess of methyl iodide to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).[9]

-

Quenching: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure N-methylnicotinamide.

Causality: The use of a base like sodium hydroxide is crucial to deprotonate the amide nitrogen of nicotinamide, making it a more potent nucleophile to attack the electrophilic methyl group of methyl iodide. Anhydrous conditions are preferred to prevent unwanted side reactions.

Spectroscopic Characterization of N-Methylnicotinamide

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of MNA would exhibit characteristic signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the amide proton. The chemical shifts and coupling patterns provide definitive structural information.[10][11]

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom in the molecule, further confirming the structure.

-

-

Mass Spectrometry (MS):

Biological Role and Metabolism of N-Methylnicotinamide

MNA is a primary metabolite of nicotinamide.[14] It is formed in the liver by NNMT and can be further metabolized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted in the urine.[1][15]

Recent studies have revealed that MNA is not merely an inert metabolite. It has been shown to possess anti-thrombotic activity, mediated through a cyclooxygenase-2/prostacyclin pathway.[5] Furthermore, MNA has been implicated in improving endothelial dysfunction and has anti-inflammatory properties.[6][16] The enzyme NNMT, responsible for MNA production, is now being investigated as a therapeutic target for metabolic diseases like obesity and type 2 diabetes.[17][18][19]

This compound: A Predictive Characterization

The introduction of two methoxy groups at the 5-position of the nicotinamide ring is expected to significantly alter the physicochemical and pharmacological properties of the parent MNA molecule.

Hypothesized Structure and Physicochemical Properties

Structure:

Caption: Hypothesized structure of this compound.

Predicted Physicochemical Properties:

The addition of two methoxy groups will increase the molecular weight and likely alter the polarity and solubility.

| Property | Predicted Value/Change | Rationale |

| Molecular Formula | C10H14N2O3 | Addition of C2H6O2 to MNA |

| Molecular Weight | 210.23 g/mol | Calculated from the molecular formula |

| LogP | Increased | Methoxy groups are lipophilic, which would likely increase the octanol-water partition coefficient. |

| Water Solubility | Decreased | The increased lipophilicity would likely decrease solubility in water. |

| pKa (Strongest Basic) | Decreased | The electron-donating methoxy groups would increase the electron density on the pyridine ring, potentially making the nitrogen slightly more basic, though the effect might be modest. |

Proposed Synthesis of this compound

A plausible synthetic route would involve starting with a commercially available substituted nicotinic acid or synthesizing it and then proceeding with amidation and methylation.

Protocol 2: Proposed Synthesis of this compound

Objective: To propose a synthetic route for this compound.

Materials:

-

5-Hydroxynicotinic acid

-

Methylating agent (e.g., dimethyl sulfate)

-

Thionyl chloride or oxalyl chloride

-

Methylamine solution

-

Suitable solvents (e.g., THF, DCM)

-

Base (e.g., triethylamine, pyridine)

-

Standard organic synthesis glassware and purification equipment

Procedure:

-

Dimethoxylation of a Suitable Precursor: A key challenge is the introduction of the two methoxy groups. A plausible starting material would be a dihydroxynicotinic acid derivative, which could then be methylated. Alternatively, a multi-step synthesis involving nucleophilic aromatic substitution could be employed.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the dimethoxylated nicotinic acid would need to be activated, for instance, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride.

-

Amidation: The activated acyl chloride would then be reacted with methylamine to form the N-methylnicotinamide derivative.

-

Purification: The final product would require purification, likely through column chromatography, to isolate the desired this compound.

Causality: The activation of the carboxylic acid is a critical step to facilitate the nucleophilic attack by methylamine to form the amide bond. The choice of base and solvent will be important to optimize the reaction conditions and yield.

Anticipated Spectroscopic and Analytical Characterization

The characterization of this novel compound would rely heavily on modern analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: In addition to the signals expected for the N-methylnicotinamide core, two new singlets corresponding to the protons of the two methoxy groups would be anticipated in the 3-4 ppm region. The chemical shifts of the aromatic protons would also be shifted due to the electronic effects of the methoxy groups.

-

¹³C NMR: The spectrum would show two additional resonances for the methoxy carbons, and the chemical shifts of the aromatic carbons would be altered.

-

-

Mass Spectrometry:

-

The expected molecular ion peak [M+H]⁺ would be at m/z 211.1. High-resolution mass spectrometry would be crucial to confirm the elemental composition. Fragmentation patterns in MS/MS would be expected to show losses of the methoxy and methyl amide groups.

-

-

Analytical Methods for Quantification:

-

For quantitative analysis in biological matrices, a sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the gold standard.[12][20][21] A hydrophilic interaction liquid chromatography (HILIC) method might be necessary given the potential polarity of the molecule.[13]

-

Protocol 3: LC-MS/MS Method for Quantification

Objective: To develop a robust LC-MS/MS method for the quantification of this compound in plasma.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Protein precipitation of plasma samples with a solvent like acetonitrile.

-

Centrifugation to remove precipitated proteins.

-

Evaporation of the supernatant and reconstitution in a suitable mobile phase.

-

-

Chromatographic Separation:

-

Use of a C18 or HILIC column depending on the compound's polarity.

-

Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Optimization of MS parameters in positive electrospray ionization (ESI) mode.

-

Use of Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be m/z 211.1, and product ions would be determined by fragmentation experiments.

-

Self-Validation: The method would be validated according to regulatory guidelines (e.g., ICH Q2(R1)), including assessment of specificity, linearity, accuracy, precision, and stability.[22]

Predicted Pharmacological Profile and Mechanism of Action

The introduction of methoxy groups could have several pharmacological implications:

-

Altered Receptor Binding and Enzyme Inhibition: The increased size and altered electronic distribution could change the binding affinity for any potential protein targets. For example, its interaction with NNMT or AOX could be significantly different from that of MNA.

-

Increased Lipophilicity and CNS Penetration: The methoxy groups would likely increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. This could open up possibilities for neurological applications.

-

Serotonergic Activity: The 5-methoxy substitution is a common feature in several psychoactive tryptamines, such as 5-MeO-DMT, which are serotonin receptor agonists.[23] It is conceivable that a 5-methoxy-substituted nicotinamide derivative could have some affinity for serotonin or other neurotransmitter receptors.

Experimental Workflow for Pharmacological Characterization:

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

This compound represents an intriguing, albeit currently hypothetical, molecule at the intersection of vitamin B3 metabolism and medicinal chemistry. This technical guide has provided a comprehensive framework for its characterization, built upon the established knowledge of its parent compound, N-methylnicotinamide. The predictive analysis of its physicochemical properties, proposed synthetic and analytical methodologies, and potential pharmacological profile are intended to serve as a valuable resource for researchers venturing into the synthesis and evaluation of novel nicotinamide derivatives.

Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, detailed spectroscopic and analytical characterization will be paramount to confirm its structure and purity. Subsequent in vitro and in vivo pharmacological studies will be essential to elucidate its biological activity and therapeutic potential. The exploration of such novel chemical entities holds the promise of uncovering new therapeutic agents for a range of diseases.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. Retrieved from [Link].

- Przygodzki, T., et al. (2012). N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Amino Acids, 42(6), 2393-2400.

-

Human Metabolome Database (2023). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Retrieved from [Link].

- Neel, F. O., et al. (2017). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 292(43), 17749-17762.

- Uddin, G. M., et al. (2020). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences, 45(11), 937-951.

- Bender, D. A. (2019). The chemistry of the vitamin B3 metabolome. Journal of Inherited Metabolic Disease, 42(1), 29-40.

- Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666.

- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239.

-

ResearchGate. Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis. Retrieved from [Link].

- Li, H., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 665-676.

-

ResearchGate. Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Retrieved from [Link].

- Komanduri, S., et al. (2024). Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction. Diabetes, Obesity and Metabolism, 26(8), 2825-2836.

- Fang, E. F., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6677.

- Rahman, M. M., et al. (2024).

-

Frontiers in Endocrinology. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Retrieved from [Link].

- Lindon, J. C., et al. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1-39.

-

ResearchGate. N1-methylnicotinamide is a signalling molecule produced in skeletal muscle coordinating energy metabolism. Retrieved from [Link].

- Wang, Y., et al. (2021). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.

-

ResearchGate. Synthesis of endogenous N¹‐methylnicotinamide (NMN) and whole‐body... Retrieved from [Link].

- van Q. N. (2005). NMR Spectroscopy Techniques for Application to Metabonomics. In: Weigend, F. (eds) Computational Spectroscopy. Springer, Dordrecht.

- Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1384070.

-

Springer Nature Experiments. Results for "1D NMR Spectroscopy". Retrieved from [Link].

- Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen.

- Uddin, M. S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3587-3594.

-

Professor Dave Explains. (2016, April 26). NMR Spectroscopy [Video]. YouTube. [Link].

- Li, W., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research, 2021, 6658092.

Sources

- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 4. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 12. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. pmda.go.jp [pmda.go.jp]

- 23. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N,5-Dimethoxy-N-methylnicotinamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Nicotinamide Derivative

The emergence of N,5-Dimethoxy-N-methylnicotinamide, a novel synthetic small molecule, presents a compelling enigma within the landscape of pharmacological research. Its structural similarity to endogenous nicotinamide and its metabolites suggests a potential intersection with critical enzymatic pathways governing cellular metabolism and signaling. This guide eschews a conventional, rigid structure in favor of a logical, investigative framework designed to systematically unravel the compound's core mechanism of action. As we embark on this scientific inquiry, we will operate under several well-founded hypotheses, each supported by the known pharmacology of structurally related compounds. Our approach will be grounded in scientific integrity, with each proposed experimental step designed to yield self-validating data.

Part 1: Foundational Hypotheses and Core Investigative Pathways

The chemical architecture of this compound, featuring a nicotinamide core with N-methyl and dimethoxy substitutions, points toward three primary, plausible mechanisms of action. These hypotheses will form the pillars of our investigative strategy.

-

Hypothesis 1: Inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a crucial enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds.[1] Its dysregulation has been implicated in various metabolic diseases and cancers.[1][2] Many nicotinamide derivatives have been developed as NNMT inhibitors.[3][4] The structural features of this compound make NNMT a prime candidate for its molecular target.

-

Hypothesis 2: Direct Modulation of Downstream Signaling Pathways. The metabolite of nicotinamide methylation, 1-methylnicotinamide (MNA), is not merely an inert byproduct but possesses biological activity, including anti-thrombotic and anti-inflammatory effects mediated through the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.[5][6] It is conceivable that this compound or its metabolites could directly interact with components of such signaling cascades.

-

Hypothesis 3: A Prodrug Undergoing Bioactivation. The metabolic fate of this compound is unknown. It may be metabolized into one or more active compounds that are responsible for its ultimate pharmacological effects. Understanding its metabolic stability and identifying its metabolites is therefore a critical early step.

The following sections will detail the experimental workflows designed to rigorously test these hypotheses.

Part 2: Experimental Workflows for Mechanistic Elucidation

Initial Characterization and Target Engagement

The initial phase of investigation focuses on confirming direct interaction with the primary hypothetical target, NNMT, and assessing the compound's general effects on cellular systems.

Experimental Protocol 1: In Vitro NNMT Inhibition Assay

-

Objective: To determine if this compound directly inhibits NNMT enzymatic activity.

-

Methodology:

-

Recombinant human NNMT is incubated with its substrates, nicotinamide (NAM) and the methyl donor S-adenosyl-methionine (SAM).

-

The reaction product, S-adenosyl-homocysteine (SAH), is detected using a commercially available bioluminescent assay kit.

-

A dose-response curve is generated by adding varying concentrations of this compound to the reaction mixture.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

-

Causality and Validation: A potent IC50 value would provide strong evidence for direct NNMT inhibition. This should be corroborated using an orthogonal assay, such as a fluorescence-based method, to rule out assay-specific artifacts.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Intact cells are treated with either vehicle or this compound.

-

The cells are heated to a range of temperatures, causing protein denaturation.

-

The remaining soluble NNMT protein at each temperature is quantified by Western blot or ELISA.

-

-

Causality and Validation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of NNMT in the presence of the compound confirms direct binding in a physiological environment.

Data Presentation: Initial Characterization of this compound

| Parameter | Value | Method |

| NNMT IC50 (Human, recombinant) | TBD | Bioluminescent Assay |

| NNMT IC50 (Mouse, recombinant) | TBD | Bioluminescent Assay |

| CETSA ΔTm (NNMT) | TBD | Western Blot |

| Cellular MNA Reduction IC50 | TBD | LC-MS/MS |

Delineating the Signaling Cascade

Should NNMT inhibition be confirmed, the subsequent line of inquiry will focus on the downstream consequences of this inhibition.

Experimental Protocol 3: Metabolomic Profiling of Nicotinamide Pathway

-

Objective: To quantify the impact of this compound on the nicotinamide metabolic pathway.

-

Methodology:

-

Cultured cells (e.g., HepG2 hepatocytes) are treated with the compound for a defined period.

-

Cellular lysates and culture media are collected.

-

Levels of nicotinamide, MNA, and other relevant metabolites are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Causality and Validation: A significant reduction in intracellular and secreted MNA levels, coupled with a potential increase in nicotinamide, would be the expected metabolic signature of NNMT inhibition.

Experimental Protocol 4: Assessment of COX-2/Prostacyclin Pathway Activation

-

Objective: To investigate if the compound or its potential metabolites modulate the COX-2/PGI2 pathway, a known target of MNA.[6]

-

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) are treated with this compound.

-

The expression of COX-2 is measured by qPCR and Western blot.

-

The production of prostacyclin is quantified by measuring its stable metabolite, 6-keto-PGF1α, in the culture supernatant using an ELISA kit.

-

-

Causality and Validation: An increase in COX-2 expression and prostacyclin production would suggest that the compound mimics or promotes the effects of MNA, or that its metabolites are biologically active in this pathway.

Visualization of Hypothesized Signaling Pathways

Caption: Hypothesized mechanism of this compound via NNMT inhibition.

Metabolic Fate and Prodrug Hypothesis

A comprehensive understanding of the compound's mechanism requires an investigation into its metabolic stability and the identification of its metabolites.

Experimental Protocol 5: In Vitro Metabolic Stability Assessment

-

Objective: To determine the metabolic stability of this compound.

-

Methodology:

-

The compound is incubated with liver microsomes (human, rat, mouse) or hepatocytes in the presence of NADPH.

-

Samples are taken at various time points and the concentration of the parent compound is measured by LC-MS/MS.

-

The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

-

-

Causality and Validation: A short half-life would indicate rapid metabolism, supporting the prodrug hypothesis and necessitating the identification of metabolites.

Experimental Protocol 6: Metabolite Identification

-

Objective: To identify the major metabolites of this compound.

-

Methodology:

-

Following incubation with liver microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry.

-

Metabolite structures are proposed based on accurate mass measurements and fragmentation patterns.

-

If significant metabolites are identified, they should be synthesized and tested for biological activity in the assays described above.

-

-

Causality and Validation: The identification of one or more active metabolites would confirm the prodrug hypothesis and shift the focus of further mechanistic studies to these new chemical entities.

Visualization of the Investigative Workflow

Caption: A logical workflow for the mechanistic investigation of the compound.

Part 3: Concluding Remarks and Future Directions

References

-

Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]

-

Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]

-

1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. NIH. [Link]

-

N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. PubMed. [Link]

-

Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC - NIH. [Link]

-

N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem. [Link]

-

Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - PubMed Central. [Link]

-

Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. PubMed. [Link]

-

Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC - NIH. [Link]

Sources

- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N,5-Dimethoxy-N-methylnicotinamide: A Strategic Approach to Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Nicotinamide Derivative

In the landscape of small molecule therapeutics, nicotinamide and its derivatives represent a cornerstone of metabolic and signaling research. These compounds are pivotal in the regulation of cellular energy, DNA repair, and epigenetic modulation, primarily through their influence on nicotinamide adenine dinucleotide (NAD+) metabolism. While extensive research has illuminated the roles of molecules like nicotinamide, N-methylnicotinamide (MNA), and various synthetic analogs, the specific biological activity of N,5-Dimethoxy-N-methylnicotinamide remains uncharacterized in publicly available literature.

This guide, therefore, deviates from a retrospective summary and instead provides a forward-looking, strategic framework for the comprehensive investigation of this compound. As senior application scientists, our role is not merely to follow established protocols but to design a logical, efficient, and self-validating path to elucidate the biological function of a novel chemical entity. This document outlines a hypothesized mechanism of action based on structural analysis, a tiered experimental workflow to test these hypotheses, and detailed protocols for the initial, critical assays.

Section 1: Structural Analysis and Hypothesis Generation

The structure of this compound presents two key modifications to the core nicotinamide scaffold: a methyl group on the amide nitrogen and a methoxy group at the 5-position of the pyridine ring.

-

N-Methyl Group: The N-methylation of the nicotinamide amide is a known biological transformation catalyzed by Nicotinamide N-methyltransferase (NNMT).[1][2] The product of this reaction, 1-methylnicotinamide (MNA or N-methylnicotinamide), is not merely a clearance product but an active signaling molecule with demonstrated anti-inflammatory and vascular protective effects.[3][4][5] The presence of the N-methyl group in our target compound suggests it may mimic or interfere with the actions of endogenous MNA.

-

5-Methoxy Group: The addition of a methoxy group at the 5-position is a critical chemical alteration. This group can influence the molecule's electronics, lipophilicity, and steric profile, potentially altering its binding affinity for enzymatic targets or its ability to cross cellular membranes. A recent study has highlighted that a methoxy group at the 6-position of nicotinamide can lead to NNMT inhibition and confer metabolic benefits in diet-induced obesity models.[6]

Based on this structural analysis, we can formulate several primary hypotheses for the biological activity of this compound:

-

Modulation of NNMT Activity: The compound may act as a substrate, an inhibitor, or an allosteric modulator of NNMT, thereby influencing the metabolism of nicotinamide and the production of MNA.[1][7]

-

Interaction with NAD+-Dependent Enzymes: As a nicotinamide analog, it could directly interact with the nicotinamide binding sites of enzymes such as sirtuins (e.g., SIRT1) and Poly (ADP-ribose) polymerases (PARPs), which are key regulators of cellular metabolism, DNA repair, and aging.[8][9]

-

Alteration of Cellular NAD+ Pools: By interacting with enzymes in the NAD+ salvage pathway, the compound could lead to changes in the intracellular concentrations of NAD+ and its reduced form, NADH, impacting cellular redox balance and energy metabolism.[7][10]

Section 2: A Proposed Research Workflow for Characterization

A tiered approach is proposed to systematically investigate the biological activity of this compound. This workflow is designed to progress from broad, initial screening to more specific mechanistic studies.

Section 3: Detailed Experimental Protocols

The following protocols represent the foundational assays in Tier 1 of the proposed workflow. The causality behind these choices is to first establish if the compound interacts with the most probable targets based on its chemical structure before proceeding to more complex cellular and in vivo studies.

In Vitro NNMT Enzyme Inhibition Assay (Fluorometric)

Rationale: This assay directly tests the hypothesis that this compound modulates the activity of NNMT. A fluorometric readout provides high sensitivity and is amenable to a high-throughput format.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

-

Recombinant human NNMT enzyme: Dilute to a working concentration of 50 nM in Assay Buffer.

-

Substrate 1 (SAM): S-adenosyl-L-methionine, prepare a 200 µM stock in Assay Buffer.

-

Substrate 2 (Nicotinamide): Prepare a 1 mM stock in Assay Buffer.

-

Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 10 mM.

-

Detection Reagent: A commercially available SAH detection kit (e.g., utilizing a coupled enzyme system that converts SAH to a fluorescent product).

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound or DMSO (vehicle control) to appropriate wells.

-

Add 20 µL of NNMT enzyme solution to all wells.

-

Add 10 µL of Nicotinamide solution to all wells.

-

Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of SAM solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 50 µL of the SAH detection reagent mixture as per the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Read fluorescence (e.g., Ex/Em = 530/590 nm) on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular NAD+/NADH Quantification Assay

Rationale: This assay assesses the impact of the compound on the intracellular pool of NAD+ and NADH, providing insight into its effects on cellular metabolism and redox state.[11][12]

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., HepG2 human liver cancer cells) in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., FK866, a known NAMPT inhibitor).[13]

-

-

Lysis and Extraction:

-

Remove the culture medium and wash the cells once with PBS.

-

Lyse the cells using an NAD+/NADH extraction buffer.

-

To measure NAD+ and NADH separately, split the lysate into two sets of wells.

-

For NADH measurement, heat the samples at 60°C for 30 minutes to degrade NAD+.

-

For NAD+ measurement, add an acid solution to the samples to degrade NADH, followed by a neutralization buffer.

-

-

-

Detection (Luminescent Assay):

-

Use a commercial NAD/NADH detection kit (e.g., NAD/NADH-Glo™ Assay).[14]

-

Add the detection reagent, which contains an enzyme that specifically uses either NAD+ or NADH to generate a luminescent signal, to each well.

-

Incubate for 60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Generate separate standard curves for NAD+ and NADH.

-

Calculate the concentrations of NAD+ and NADH in each sample.

-

Determine the NAD+/NADH ratio for each treatment condition and compare it to the vehicle control.

-

In Vitro SIRT1 Deacetylase Assay (Fluorometric)

Rationale: This assay determines if the compound directly modulates the activity of SIRT1, a key NAD+-dependent deacetylase involved in a multitude of cellular processes.[15][16]

Methodology:

-

Reagent Preparation:

-

SIRT1 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Recombinant human SIRT1 enzyme: Dilute to a working concentration of 200 nM in Assay Buffer.

-

SIRT1 Substrate: A fluorogenic acetylated peptide substrate (e.g., based on p53 sequence). Prepare a 100 µM stock.

-

NAD+: Prepare a 1 mM stock in Assay Buffer.

-

Test Compound: Prepare a serial dilution as described in the NNMT assay.

-

Developer Solution: Contains a protease that cleaves the deacetylated substrate to release the fluorophore.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the test compound or controls (vehicle, and a known inhibitor like Nicotinamide).

-

Add 20 µL of SIRT1 enzyme solution.

-

Add 10 µL of NAD+ solution.

-

Add 10 µL of the SIRT1 substrate solution to initiate the reaction.

-

Incubate for 45 minutes at 37°C.[15]

-

Add 5 µL of the Developer Solution.

-

Incubate for 15 minutes at 37°C.

-

Read fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader.[17]

-

-

Data Analysis:

-

Calculate the percent modulation (inhibition or activation) relative to the vehicle control.

-

Determine the IC50 (for inhibitors) or EC50 (for activators) by plotting the dose-response curve.

-

Section 4: Potential Signaling Pathways and Data Interpretation

The data generated from the initial screening will guide the subsequent investigation into the compound's mechanism of action.

Table 1: Interpretation of Potential Tier 1 Outcomes

| Assay Result | Interpretation | Next Steps (Tier 2) |

| NNMT Inhibition (IC50 < 10 µM) | The compound is a direct inhibitor of NNMT. This could lead to an accumulation of nicotinamide and a reduction in MNA levels in cells. | - Confirm mode of inhibition (competitive, non-competitive).- Assess metabolic stability in liver microsomes.[18]- Measure intracellular MNA levels. |

| Decreased Cellular NAD+ | The compound may inhibit the NAD+ salvage pathway (e.g., NAMPT) or increase NAD+ consumption (e.g., by activating PARPs or sirtuins). | - Perform a direct NAMPT inhibition assay.[19]- Analyze cell viability, as NAD+ depletion can be cytotoxic.[13]- Measure cellular ATP levels. |

| SIRT1 Modulation | The compound directly interacts with SIRT1 to either inhibit or activate its deacetylase activity. | - Profile against other sirtuin isoforms (SIRT2-7) for selectivity.- Perform gene expression analysis of known SIRT1 targets (e.g., PGC-1α). |

| PARP Inhibition | The compound is a direct inhibitor of PARP enzymes. | - Assess selectivity against different PARP isoforms.- Evaluate effects on DNA damage repair pathways.[20] |

| No significant activity | The primary hypotheses are incorrect. The compound may have other targets or require metabolic activation. | - Broaden the screening to a larger panel of metabolic enzymes.- Investigate potential off-target effects (e.g., receptor binding assays). |

The following diagram illustrates the central role of NAD+ metabolism and the potential points of intervention for a nicotinamide analog.

Conclusion

The study of this compound offers an exciting opportunity to discover a novel modulator of nicotinamide metabolism and NAD+-dependent signaling. While no direct biological data currently exists, its structure provides a rational basis for hypothesizing its interaction with key enzymes like NNMT, sirtuins, and PARPs. The systematic, tiered approach outlined in this guide provides a robust framework for its characterization, from initial enzymatic screening to cellular and, ultimately, in vivo validation. The successful execution of this research plan will not only elucidate the biological activity of this specific molecule but also contribute to the broader understanding of how subtle chemical modifications to the nicotinamide scaffold can fine-tune its therapeutic potential.

References

-

The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Showing metabocard for N-Methylnicotinamide (HMDB0003152). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

-

N'-Methylnicotinamide | C7H8N2O | CID 64950. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Assays for NAD+-Dependent Reactions and NAD+ Metabolites. (2017). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Complex roles of nicotinamide N-methyltransferase in cancer progression. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice. (2015). PLOS ONE. Retrieved January 23, 2026, from [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

NAD+/NADH Assays. (n.d.). Cell Biolabs, Inc. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

A Synergistic Approach to a Novel Nicotinamide–Tridecanoic Acid Cocrystal: Crystallization, Properties, Computational Insights, and Antibacterial Activity. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. (1971). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (2023). Frontiers. Retrieved January 23, 2026, from [Link]

-

Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Elabscience® Sirtuin 1 (SIRT-1) Activity Assay Kit. (n.d.). Elabscience. Retrieved January 23, 2026, from [Link]

-

Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1-Methylnicotinamide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

What is N-1-methylnicotinamide used for? (2024). Patsnap Synapse. Retrieved January 23, 2026, from [Link]

-

NAD+ Metabolism in Cardiac Health, Aging, and Disease. (2021). Circulation. Retrieved January 23, 2026, from [Link]

-

Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

-

Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (2023). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

Nicotinamide N-methyltransferase and Liver Diseases. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Assay of SIRT1-Activating Compounds. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (2004). PubMed. Retrieved January 23, 2026, from [Link]

-

PARP - Assay-Protocol. (n.d.). Assay-Protocol.com. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 6. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 8. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 11. NAD+/NADH Assays [cellbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

Introduction: Unveiling the Potential of a Novel Nicotinamide Analogue

An In-Depth Technical Guide to the In Vitro Evaluation of N,5-Dimethoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is in a constant state of evolution, with a significant focus on modulating fundamental cellular processes. Nicotinamide (a form of vitamin B3) and its metabolites are at the heart of cellular metabolism, particularly through their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The enzymatic methylation of nicotinamide by Nicotinamide N-methyltransferase (NNMT) to N-methylnicotinamide (MNA) is a critical regulatory node in NAD+ homeostasis.[1][2] Dysregulation of NNMT activity has been implicated in a range of pathologies, including metabolic diseases, neurodegenerative disorders, and various cancers, making it an attractive therapeutic target.[3]

This guide introduces This compound , a novel, rationally designed analogue of nicotinamide. The introduction of dimethoxy and N-methyl substitutions on the nicotinamide scaffold presents an intriguing opportunity to explore novel pharmacological properties. This document, intended for researchers and drug development professionals, provides a comprehensive framework for the in vitro characterization of this compound. We will delve into the core biochemical and cellular assays necessary to elucidate its mechanism of action, drawing upon established methodologies for related nicotinamide derivatives. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic rationale behind each experimental step.

Section 1: Foundational Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physicochemical properties is paramount for its successful in vitro evaluation. For this compound, initial characterization should include determination of its molecular weight, purity (via HPLC and NMR), solubility in various solvents (particularly DMSO for stock solutions and aqueous buffers for assays), and stability under experimental conditions.

While a detailed synthesis protocol is beyond the scope of this guide, a plausible synthetic route would likely involve the modification of a commercially available nicotinamide precursor, followed by N-methylation. The purity of the final compound is critical to ensure that any observed biological effects are not due to contaminants.

Section 2: Core In Vitro Evaluation Strategy: A Multi-pronged Approach

Given the structural similarity of this compound to nicotinamide, our proposed in vitro evaluation strategy focuses on key biological pathways associated with nicotinamide metabolism and its derivatives.

Interaction with Nicotinamide N-methyltransferase (NNMT)

The primary gatekeeper of nicotinamide methylation is NNMT, an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing S-adenosylhomocysteine (SAH) and N-methylnicotinamide.[4][5] It is crucial to determine if this compound acts as a substrate for, or an inhibitor of, NNMT.

Experimental Protocol: In Vitro NNMT Enzyme Activity Assay

This assay will determine the kinetic parameters of the interaction between this compound and recombinant human NNMT.

-

Reagents and Materials:

-

Recombinant human NNMT

-

S-adenosylmethionine (SAM)

-

This compound

-

Nicotinamide (as a positive control substrate)

-

A known NNMT inhibitor (for control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Detection reagent for SAH (e.g., a commercially available bioluminescent assay kit)

-

-

Procedure:

-

Prepare a series of concentrations of this compound and nicotinamide.

-

In a 96-well plate, combine the assay buffer, NNMT enzyme, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding a fixed concentration of SAM.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of SAH produced using the detection reagent and a luminometer.

-

-

Data Analysis:

-

Plot the rate of SAH formation against the substrate concentration.

-

If the compound is a substrate, determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

If the compound is an inhibitor, perform inhibitor kinetics studies to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

-

Modulation of Cellular NAD+ Levels

By potentially interacting with NNMT, this compound could influence the cellular pool of NAD+, a critical molecule in redox reactions and as a substrate for enzymes like sirtuins and PARPs.[2][6]

Experimental Protocol: Cellular NAD+ Quantification

This protocol measures intracellular NAD+ levels in a relevant cell line (e.g., HepG2 human hepatoma cells) following treatment with the test compound.

-

Cell Culture and Treatment:

-

Culture HepG2 cells to ~80% confluency in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include vehicle control and a positive control (e.g., a known NAD+ precursor).

-

-

NAD+ Extraction:

-

Lyse the cells using an acidic extraction buffer to preserve NAD+.

-

Neutralize the lysate.

-

-

Quantification:

-

Use a commercially available NAD+/NADH quantification kit (e.g., a colorimetric or fluorometric assay).

-

Measure the absorbance or fluorescence according to the kit's instructions.

-

-

Data Analysis:

-

Normalize the NAD+ levels to the total protein concentration in each well.

-

Compare the NAD+ levels in treated cells to the vehicle control.

-

Impact on Sirtuin 1 (SIRT1) Pathway

The product of NNMT, N-methylnicotinamide, has been shown to increase SIRT1 protein levels and activity by inhibiting its degradation.[1] It is therefore plausible that this compound could have downstream effects on this critical cellular sensor of energy status.

Experimental Protocol: SIRT1 Protein Expression and Activity

-

Western Blot for SIRT1 Protein Levels:

-

Treat cells (e.g., HepG2) with this compound as described above.

-

Lyse the cells and perform SDS-PAGE and western blotting using a primary antibody specific for SIRT1.

-

Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) for normalization.

-

Quantify band intensities to determine changes in SIRT1 protein expression.

-

-

SIRT1 Activity Assay:

-

Use a commercially available fluorometric SIRT1 activity assay kit.

-

Prepare nuclear extracts from treated and control cells.

-

Incubate the extracts with a fluorogenic SIRT1 substrate.

-

Measure the fluorescence to determine SIRT1 deacetylase activity.

-

Anticancer Potential: Cytotoxicity and Proliferation Assays

Nicotinamide and its derivatives have shown anti-proliferative effects in various cancer models.[7] It is therefore essential to screen this compound for potential anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Lines:

-

Select a panel of cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], HCT116 [colon]) and a non-cancerous cell line (e.g., Vero or normal human fibroblasts) for comparison of safety.[8]

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat with a range of concentrations of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

-

| Cell Line | Cancer Type | Rationale for Inclusion |

| MCF-7 | Breast Cancer | Commonly used, well-characterized. |

| A375 | Melanoma | Nicotinamide has shown effects in melanoma models.[7] |

| HepG2 | Hepatocellular Carcinoma | Relevant for liver-metabolized compounds. |

| Vero | Normal Kidney Epithelial | To assess general cytotoxicity and selectivity.[8] |

Immunomodulatory Activity

Nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[9] This suggests that this compound may also possess immunomodulatory properties.

Experimental Protocol: Cytokine Release Assay

-

Cell Model:

-

Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).

-

-

Procedure:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

-

Quantification:

-

Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Compare the levels of TNF-α in treated versus untreated, LPS-stimulated cells.

-

Cardiovascular Effects: Platelet Aggregation

N-methylnicotinamide has demonstrated anti-thrombotic effects.[10][11] An in vitro platelet aggregation assay can provide initial insights into the potential cardiovascular effects of this compound.

Experimental Protocol: In Vitro Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation:

-

Obtain fresh human blood from healthy volunteers and prepare PRP by centrifugation.

-

-

Procedure:

-

Pre-incubate PRP with this compound or a vehicle control.

-

Induce platelet aggregation using an agonist such as ADP or collagen.

-